N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide
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Description
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
Phosphoinositide 3-Kinase (PI3K) Inhibitors : A series of N-heterocyclic compounds, including analogues related to N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide, have been identified as potent PI3K inhibitors. These compounds have been synthesized and shown to inhibit PI3K enzymatic activity effectively, with specific variants demonstrating nanomolar inhibitory concentration values. The sulfonamide functionality and the pyridyl group attached to thiazolo[5,4-b]pyridine are critical for the inhibitory potency against PI3Kα, suggesting potential applications in targeting cancer pathways where PI3K is a key player (L. Xia et al., 2020).
Antimicrobial and Modulating Activity
Antimicrobial Activity : The compound 4-(Phenylsulfonyl) morpholine, closely related to the chemical , has shown significant antimicrobial activity against a variety of bacterial strains, including multi-resistant strains of Staphylococcus aureus and Escherichia coli. This indicates a potential application of this compound in the development of new antimicrobial agents capable of combating drug-resistant infections (M. A. Oliveira et al., 2015).
Antioxidant Activity
Significant Antioxidants : Derivatives of this compound have been designed to evaluate their potential as high-efficiency antioxidants. These compounds have demonstrated promising activity against oxidative stress markers, suggesting their utility in therapeutic applications aimed at mitigating oxidative damage (M. A. Aziz et al., 2021).
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-28(26,17-5-2-8-20-14-17)23-16-4-1-3-15(13-16)18-6-7-19(22-21-18)24-9-11-27-12-10-24/h1-8,13-14,23H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHXCOAOCQMNAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.